2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 164717-31-1
VCID: VC21478033
InChI: InChI=1S/C10H15NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-2,7-9,11H,3-6H2,(H,12,13)
SMILES: C1CC(CC=C1)C2NC(CS2)C(=O)O
Molecular Formula: C10H15NO2S
Molecular Weight: 213.3g/mol

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid

CAS No.: 164717-31-1

Cat. No.: VC21478033

Molecular Formula: C10H15NO2S

Molecular Weight: 213.3g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid - 164717-31-1

Specification

CAS No. 164717-31-1
Molecular Formula C10H15NO2S
Molecular Weight 213.3g/mol
IUPAC Name 2-cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C10H15NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-2,7-9,11H,3-6H2,(H,12,13)
Standard InChI Key KORGWTQUZHJROE-UHFFFAOYSA-N
SMILES C1CC(CC=C1)C2NC(CS2)C(=O)O
Canonical SMILES C1CC(CC=C1)C2[NH2+]C(CS2)C(=O)[O-]

Introduction

Chemical Identity and Properties

2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid (CAS No.: 164717-31-1) is a heterocyclic organic compound characterized by its distinctive molecular structure. It contains a thiazolidine ring with a cyclohexene moiety attached at the 2-position and a carboxylic acid group at the 4-position. This arrangement of functional groups contributes to its unique chemical and biological properties, making it a compound of significant interest in pharmaceutical research and development.

The physical and chemical properties of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physical and Chemical Properties of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid

PropertyValue
CAS Number164717-31-1
Molecular FormulaC₁₀H₁₅NO₂S
Molecular Weight213.3 g/mol
IUPAC Name2-cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid
StructureContains a thiazolidine ring, cyclohexene moiety, and carboxylic acid group
Physical StateSolid (at standard conditions)
Functional GroupsThiazolidine ring, carboxylic acid, cyclohexene

The compound's structure combines the rigidity of the thiazolidine ring with the conformational flexibility of the cyclohexene moiety, creating a unique spatial arrangement that influences its interactions with biological targets. The carboxylic acid group provides an additional site for potential hydrogen bonding and derivatization, further expanding the compound's chemical versatility.

Structural Characteristics

Thiazolidine Ring System

The thiazolidine ring constitutes the core structural element of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid. This five-membered heterocyclic ring contains both nitrogen and sulfur atoms, creating a system with distinct electronic properties. The presence of the nitrogen atom at position 3 and the sulfur atom within the ring contributes to the nucleophilicity of the molecule, particularly at the nitrogen position, which can participate in various chemical reactions and biological interactions.

Cyclohexene Substituent

The cyclohex-3-en-1-yl substituent at position 2 of the thiazolidine ring introduces conformational diversity to the molecule. The presence of a double bond in the cyclohexene ring creates potential for stereochemical variations and provides a site for possible chemical modifications. This structural feature distinguishes 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid from other thiazolidine derivatives and potentially contributes to its specific biological activities.

Carboxylic Acid Functionality

The carboxylic acid group at position 4 of the thiazolidine ring is a key functional group that influences the compound's physicochemical properties, including solubility and acid-base behavior. This group can participate in hydrogen bonding and can be modified to form esters, amides, or other derivatives, allowing for structural optimization in medicinal chemistry applications. The presence of this acidic functionality also affects the compound's interactions with biological targets, potentially enabling it to form ionic bonds with basic amino acid residues in proteins.

Biological Activity and Applications

Antimicrobial Properties

Research indicates that thiazolidine derivatives, including compounds structurally related to 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid, can exhibit significant antimicrobial activity against various bacterial strains. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.

Analytical Characterization

The characterization of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid and related compounds typically employs various analytical techniques to confirm structure, purity, and properties. These methods are essential for quality control in both research and industrial settings.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly employed to elucidate the structure of thiazolidine derivatives. For 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid, 1H and 13C NMR would provide valuable information about the hydrogen and carbon environments within the molecule, confirming the presence and arrangement of the thiazolidine ring, cyclohexene moiety, and carboxylic acid group.

Infrared (IR) spectroscopy can identify functional groups, with characteristic absorption bands for the carboxylic acid (approximately 1700-1725 cm-1 for C=O stretching and 2500-3300 cm-1 for O-H stretching) and C=C bonds in the cyclohexene ring (approximately 1620-1680 cm-1).

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are useful for structural validation. For related compounds, mass spectra have been documented and used for identification purposes, as mentioned in patent literature regarding thiazolidine derivatives.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable techniques for assessing the purity of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid and monitoring reactions during its synthesis. These techniques can also be employed for quantitative analysis of the compound in various matrices.

For related thiazolidine compounds, chromatographic methods have been developed involving derivatization steps. For instance, a GC-MS method for analyzing 1,3-thiazinane-4-carboxylic acid involves derivatization with isobutyl chloroformate in the presence of pyridine, followed by ethyl acetate extraction. Similar approaches could potentially be adapted for the analysis of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid.

Research Status and Future Directions

Current Research Landscape

While specific research focused exclusively on 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid appears limited in the current literature, the compound exists within a broader research context of thiazolidine derivatives that continue to attract scientific interest. These compounds are being investigated for their diverse biological activities and potential applications in pharmaceutical, agricultural, and nutritional fields.

The general interest in thiazolidine chemistry is evidenced by ongoing patent activities and research publications related to synthetic methods, biological evaluations, and applications of structurally related compounds. This suggests a favorable environment for future investigations specifically targeting 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid.

Future Research Opportunities

Several promising research directions could advance our understanding of 2-Cyclohex-3-en-1-yl-1,3-thiazolidine-4-carboxylic acid and expand its potential applications:

  • Detailed structure-activity relationship studies to identify the specific structural elements responsible for biological activities

  • Development of optimized and scalable synthetic routes with improved yields and environmental profiles

  • Comprehensive antimicrobial screening against a wide range of pathogens, including drug-resistant strains

  • Investigation of potential anticancer mechanisms through in vitro and in vivo models

  • Exploration of the compound's antioxidant properties and potential applications in preventing oxidative stress-related conditions

  • Development of analytical methods specifically optimized for the detection and quantification of the compound in various matrices

These research directions would benefit from interdisciplinary collaboration, combining expertise in synthetic organic chemistry, medicinal chemistry, pharmacology, and analytical sciences to fully explore the potential of this interesting compound.

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